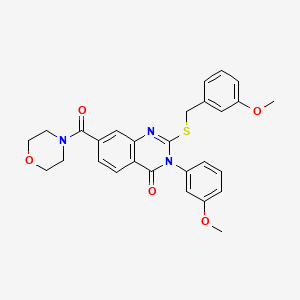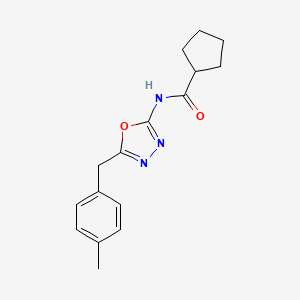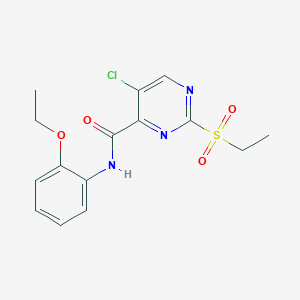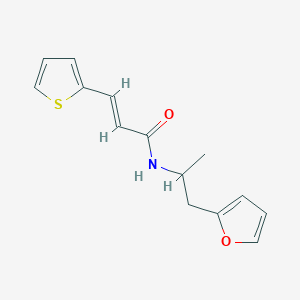
2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of cyclopropane derivatives and heterocyclic chemistry. Although the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile is achieved through a three-step process starting from 4-nitrobenzaldehyde, with a total yield of 65.25% from malononitrile . This suggests that the synthesis of the compound might also involve a multi-step process, potentially starting from a nitro-substituted benzaldehyde and involving the formation of a cyclopropane core.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can impart significant strain and reactivity to the molecule. The stereoselective construction of nitrile-substituted cyclopropanes, as mentioned in one study, is achieved using a chiral dirhodium catalyst, which could be relevant for the synthesis of the compound if stereoselectivity is a concern .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions. For example, thiophene carbonitrile N-oxides can react with dipolarophiles to form isoxazolines and isoxazoles . Additionally, the reaction of phenyl-substituted cyclopropanes with nitrous acid can lead to the formation of dihydroisoxazoles . These reactions highlight the reactivity of cyclopropane derivatives and suggest that the compound may also participate in similar reactions, potentially leading to the formation of heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" are not detailed in the provided papers, we can infer that the presence of nitrile groups and a nitro-substituted phenyl ring would contribute to the molecule's polarity and potential for hydrogen bonding. The cyclopropane core would likely contribute to the molecule's reactivity, and the thiazole moiety could add to its heterocyclic character and potential for further chemical transformations.
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of organosilicon compounds derived from cyclopropane derivatives, including similar compounds, has been studied. One study detailed a one-pot reaction yielding compounds with excellent yield and characterized them using IR, 1H NMR, and 13C NMR spectroscopies (Gholizadeh, Safa, & Pesyan, 2020).
- An investigation into the structure and conformation of cyclopropane carboxylic acids related to this compound was conducted using X-ray methods, revealing insights into the molecular structure and stereochemistry (Korp, Bernal, & Fuchs, 1983).
Potential Biological Applications
- A study explored the nitric oxide releasing capability of furoxans, which are structurally similar to the compound . It highlighted the potential for applications in activating soluble guanylate cyclase and vasodilatory activity (Medana et al., 1994).
Chemical Reactions and Properties
- Research on the ring-opening reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates, which are structurally related, has been conducted. These reactions yield aroylmethylidene malonates, potential precursors for various heterocycles (Selvi & Srinivasan, 2014).
- Another study focused on the recyclization of dicyano-4H-thio(seleno)pyrans, leading to compounds with potential relevance in various chemical syntheses (Dyachenko, Chernega, & Garasevich, 2005).
Crystal Structure and Solubility
- Investigations into the molecular structure change of BPT-Esters on crystal structure and solubility have been done. This research can offer insights into how similar compounds, like the one , may behave in different solvents (Hara et al., 2009).
Polymorphism in Pharmaceutical Solids
- A detailed analysis of molecular structure in polymorphic forms of compounds closely related to the one was performed using solid-state NMR and electronic structure calculations. This type of research is vital for understanding the physical properties of pharmaceutical compounds (Smith, Xu, & Raftery, 2006).
特性
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c1-13-20(30-21(25-13)14-7-3-2-4-8-14)19(27)18-17(22(18,11-23)12-24)15-9-5-6-10-16(15)26(28)29/h2-10,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWHASFVDJHMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)


![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)



![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)